![molecular formula C11H13BrN2 B1344352 5-Brom-1-butyl-1H-benzo[d]imidazol CAS No. 406236-04-2](/img/structure/B1344352.png)

5-Brom-1-butyl-1H-benzo[d]imidazol

Übersicht

Beschreibung

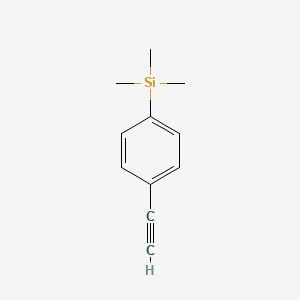

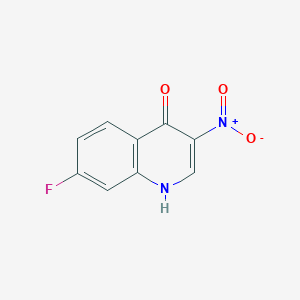

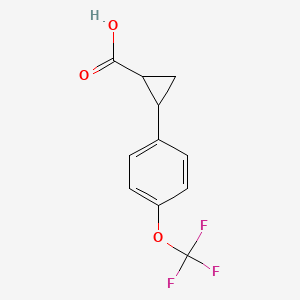

5-Bromo-1-butyl-1H-benzo[d]imidazole is a chemical compound with the empirical formula C11H13BrN2 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

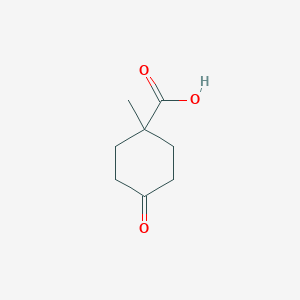

Molecular Structure Analysis

The molecular structure of 5-Bromo-1-butyl-1H-benzo[d]imidazole consists of an imidazole ring attached to a butyl group and a bromine atom . The exact structure can be determined using techniques such as X-ray diffraction .Physical And Chemical Properties Analysis

5-Bromo-1-butyl-1H-benzo[d]imidazole is a solid compound with a molecular weight of 253.14 . More research is needed to determine its other physical and chemical properties.Wissenschaftliche Forschungsanwendungen

Therapeutisches Potenzial

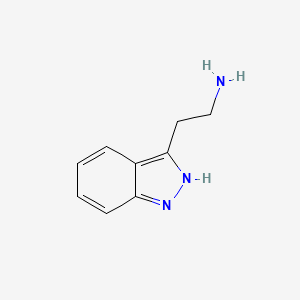

Imidazol ist bekannt für seine breite Palette an chemischen und biologischen Eigenschaften, was es zu einem wichtigen Baustein bei der Entwicklung neuer Medikamente macht . Die Derivate von Imidazol zeigen unterschiedliche biologische Aktivitäten wie antibakterielle, antimykobakterielle, entzündungshemmende, antitumorale, antidiabetische, antiallergische, antipyretische, antivirale, antioxidative, anti-amöbische, antihelminthische, antifungale und ulcerogene Aktivitäten .

Antitumor-Potenzial

Einige Imidazolderivate wurden synthetisiert und auf ihr Antitumor-Potenzial gegenüber verschiedenen Zelllinien untersucht . Dies deutet darauf hin, dass “5-Brom-1-butyl-1H-benzo[d]imidazol” möglicherweise für ähnliche Anwendungen erforscht werden könnte.

Arzneimittelentwicklung

Imidazol ist der Grundbaustein einiger Naturstoffe wie Histidin, Purin, Histamin und DNA-basierten Strukturen . Dies macht es zu einem Schlüsselbestandteil bei der Entwicklung einer Vielzahl von Medikamenten.

Synthese von funktionellen Molekülen

Imidazol und seine Derivate sind Schlüsselkomponenten für funktionelle Moleküle, die in einer Vielzahl von alltäglichen Anwendungen eingesetzt werden . Die Bindungen, die während der Bildung des Imidazols gebildet werden, sind von besonderem Interesse .

Antihistaminikum

Imidazol ist ein Bestandteil von im Handel erhältlichen Medikamenten wie Clemizol und Astemizol, die als Antihistaminika eingesetzt werden .

Antiulkusmedikation

Imidazol ist auch ein Bestandteil von Omeprazol und Pantoprazol, die als Antiulkusmedikamente eingesetzt werden .

Antihelminthische Medikamente

Imidazol ist ein Bestandteil von Thiabendazol, das als antihelminthisches Medikament eingesetzt wird .

Antiprotozoale und antibakterielle Medikamente

Imidazol ist ein Bestandteil von Tinidazol und Ornidazol, die als antiprotozoale und antibakterielle Medikamente eingesetzt werden .

Safety and Hazards

Zukünftige Richtungen

Imidazole derivatives, including 5-Bromo-1-butyl-1H-benzo[d]imidazole, have a broad range of chemical and biological properties, making them important synthons in the development of new drugs . Future research could focus on exploring their potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Wirkmechanismus

Target of Action

The primary targets of 5-Bromo-1-butyl-1H-benzo[d]imidazole It’s known that benzimidazole derivatives demonstrate antitubercular activity by targeting filamenting temperature-sensitive protein z (ftsz) . This protein plays a crucial role in bacterial cell division, making it a promising target for the development of antibacterial agents against various bacterial pathogens .

Mode of Action

The exact mode of action of 5-Bromo-1-butyl-1H-benzo[d]imidazole Benzimidazole fungicides selectively bind to and depolymerise fungal tubulin . This interaction with its targets could lead to changes in the cellular structure and function, ultimately leading to the death of the pathogen .

Biochemical Pathways

The specific biochemical pathways affected by 5-Bromo-1-butyl-1H-benzo[d]imidazole It’s known that imidazole derivatives show a broad range of biological activities, indicating that they may affect multiple biochemical pathways .

Pharmacokinetics

The pharmacokinetic properties of 5-Bromo-1-butyl-1H-benzo[d]imidazole Due to the polar nature of the imidazole ring, the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent . This moiety helps to overcome the solubility problems of poorly soluble drug entities .

Result of Action

The specific molecular and cellular effects of 5-Bromo-1-butyl-1H-benzo[d]imidazole It’s known that imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 5-Bromo-1-butyl-1H-benzo[d]imidazole It’s known that discharge into the environment must be avoided .

Biochemische Analyse

Biochemical Properties

5-Bromo-1-butyl-1H-benzo[d]imidazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in cellular metabolism, thereby affecting the overall metabolic processes within the cell. The compound’s interaction with proteins often involves binding to specific active sites, leading to changes in protein conformation and function. These interactions are crucial for understanding the compound’s biochemical properties and its potential therapeutic applications .

Cellular Effects

The effects of 5-Bromo-1-butyl-1H-benzo[d]imidazole on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to alter the expression of genes involved in cell cycle regulation, apoptosis, and stress response. Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to changes in energy production and utilization within the cell .

Molecular Mechanism

At the molecular level, 5-Bromo-1-butyl-1H-benzo[d]imidazole exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of these targets. The compound’s binding interactions often involve hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions result in changes in the conformation and activity of the target biomolecules, ultimately affecting cellular processes. Furthermore, 5-Bromo-1-butyl-1H-benzo[d]imidazole can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of 5-Bromo-1-butyl-1H-benzo[d]imidazole in laboratory settings are essential for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time when exposed to light, heat, or certain chemical environments. Long-term exposure to 5-Bromo-1-butyl-1H-benzo[d]imidazole has been associated with changes in cellular function, including alterations in cell growth, differentiation, and apoptosis .

Dosage Effects in Animal Models

The effects of 5-Bromo-1-butyl-1H-benzo[d]imidazole vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At high doses, it can cause toxic or adverse effects, including organ damage and systemic toxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity .

Metabolic Pathways

5-Bromo-1-butyl-1H-benzo[d]imidazole is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and biotransformation. The compound’s metabolism may lead to the formation of active or inactive metabolites, which can influence its overall biological activity. Additionally, 5-Bromo-1-butyl-1H-benzo[d]imidazole can affect metabolic flux and metabolite levels within the cell, further impacting cellular function .

Transport and Distribution

The transport and distribution of 5-Bromo-1-butyl-1H-benzo[d]imidazole within cells and tissues are critical for understanding its pharmacokinetics and pharmacodynamics. The compound is transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it may bind to transport proteins or accumulate in specific cellular compartments. The distribution of 5-Bromo-1-butyl-1H-benzo[d]imidazole within tissues can influence its therapeutic efficacy and potential side effects .

Subcellular Localization

The subcellular localization of 5-Bromo-1-butyl-1H-benzo[d]imidazole is essential for understanding its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its effects on gene expression, energy production, or protein synthesis. The subcellular localization of 5-Bromo-1-butyl-1H-benzo[d]imidazole can provide insights into its mechanism of action and potential therapeutic applications .

Eigenschaften

IUPAC Name |

5-bromo-1-butylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN2/c1-2-3-6-14-8-13-10-7-9(12)4-5-11(10)14/h4-5,7-8H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMTNSNPHDPUGKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=NC2=C1C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60627878 | |

| Record name | 5-Bromo-1-butyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60627878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

406236-04-2 | |

| Record name | 5-Bromo-1-butyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60627878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Bromo-2-methyl-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B1344285.png)